2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Description
2-(4-Benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide (molecular formula: C₂₂H₂₄N₄OS) is a synthetic compound featuring a benzylpiperazine moiety, a phenyl group, and a thiazol-2-yl acetamide backbone.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-21(24-22-23-11-16-28-22)20(19-9-5-2-6-10-19)26-14-12-25(13-15-26)17-18-7-3-1-4-8-18/h1-11,16,20H,12-15,17H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYZGIMWURVQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acylation Reaction: The 4-benzylpiperazine is then acylated with 2-phenylacetyl chloride to form 2-(4-benzylpiperazin-1-yl)-2-phenylacetamide.
Thiazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives of the acetamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those related to 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide. While some derivatives exhibited weak acetylcholinesterase inhibitory activity, their antifungal effects were notably significant against certain strains such as Candida parapsilosis .
Neurological Implications
Given the structural features of this compound, it is hypothesized to have potential applications in treating neurological disorders. The piperazine moiety is commonly associated with various neuropharmacological effects, which could be explored further for conditions such as anxiety and depression.
Case Study 1: Antimicrobial Evaluation
In a study focused on synthesizing new thiazole derivatives, researchers found that certain compounds demonstrated moderate antimicrobial activity against both bacterial and fungal strains. The derivatives were tested against standard strains, revealing varying degrees of effectiveness .
Case Study 2: Synthesis and Characterization
Another significant study involved the synthesis of multiple derivatives based on the thiazole framework. Characterization through IR spectroscopy and NMR confirmed the successful formation of these compounds, with some showing promising biological activities .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its combination of a benzylpiperazine group , phenyl ring , and thiazol-2-yl acetamide . Key comparisons with analogues include:
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
CDD-823953 retains the benzylpiperazine group but replaces the phenyl ring with a 2-benzoyl-4-nitrophenyl moiety, which may improve binding to bacterial targets like M. tuberculosis PanK/PyrG .
Thiazole vs. Benzothiazole :
- BZ-IV’s benzothiazole ring introduces extended π-conjugation, likely enhancing interactions with aromatic residues in enzyme active sites, whereas the target compound’s thiazole offers a smaller, more flexible scaffold .
Aryl Group Impact :
Physicochemical and Crystallographic Properties
- Crystal Packing : The dichlorophenyl derivative () forms hydrogen-bonded dimers (N–H⋯N interactions), while the benzylpiperazine in the target compound may induce distinct packing patterns due to its bulkier substituent .
- Solubility : Benzylpiperazine derivatives generally exhibit lower aqueous solubility than methylpiperazine analogues, necessitating formulation adjustments for bioavailability.
Biological Activity
2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound that combines a thiazole ring, a piperazine moiety, and an acetamide group. This structural complexity suggests a potential for diverse biological activities, particularly in medicinal chemistry. Thiazole derivatives are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The aim of this article is to explore the biological activity of this compound through various studies and research findings.
Chemical Structure
The molecular formula of this compound is C22H24N4OS, with a molecular weight of 392.52 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4OS |
| Molecular Weight | 392.52 g/mol |
| LogP | 4.4179 |
| Polar Surface Area | 40.436 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis
The synthesis typically involves the reaction of 4-benzylpiperazine with thiazole derivatives under controlled conditions, often utilizing solvents such as ethanol or methanol and specific catalysts to facilitate the reaction. This method allows for the efficient production of the target compound and its derivatives.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds found that modifications in the thiazole ring enhanced antibacterial effects against various strains of bacteria. The presence of the piperazine moiety is believed to contribute to these activities by increasing membrane permeability and interaction with bacterial targets .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been tested against various cancer cell lines, revealing moderate to potent cytotoxic effects .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors linked to cancer progression or microbial resistance. For example, some studies suggest that these compounds may inhibit enzymes involved in DNA replication or repair, thereby enhancing their anticancer efficacy .
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on thiazole derivatives, researchers synthesized several new compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of thiazole-based compounds on breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-benzylpiperazin-1-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide and its analogues?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a benzylpiperazine-derived carboxylic acid with 2-aminothiazole using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Substituent modification : Introducing aryl groups (e.g., fluorophenyl, bromophenyl) via nucleophilic substitution or Suzuki-Miyaura cross-coupling to optimize bioactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve ≥95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amide bond formation | EDCI, DCM, RT, 12h | 65–78 | 95–98 | |
| Aryl substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55–70 | 90–95 |
Q. What analytical techniques are critical for structural validation of this compound?
Methodological Answer: Key techniques include:
Q. Table 2: Spectral Data for Key Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 9c (Bromophenyl derivative) | 7.45 (s, 1H, thiazole), 3.72 (m, 4H, piperazine) | 168.2 (C=O), 152.1 (C=N) | 1665, 1552 |
Q. What preliminary biological assays are used to evaluate its activity?
Methodological Answer: Common assays include:
Q. Table 3: Biological Activity of Selected Analogues
| Derivative | DPPH IC₅₀ (µM) | PDE4B IC₅₀ (nM) | HeLa Cell IC₅₀ (µM) |
|---|---|---|---|
| Fluorophenyl (9b) | 12.3 ± 1.2 | 45.6 ± 3.8 | 28.9 ± 2.1 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer: SAR strategies involve:
- Substituent screening : Comparing electron-withdrawing (e.g., -Br, -CF₃) vs. electron-donating (e.g., -OCH₃) groups on phenyl rings. Bromophenyl derivatives (e.g., 9c) show enhanced PDE4B inhibition due to hydrophobic pocket interactions .
- Scaffold hopping : Replacing thiazole with triazole or pyrazole to modulate solubility and target affinity .
- 3D-QSAR modeling : Using CoMFA or CoMSIA to predict binding conformations and guide synthesis .
Q. Table 4: Impact of Substituents on PDE4B Inhibition
| Substituent | LogP | PDE4B IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -Br | 3.8 | 38.2 | -9.5 |
| -OCH₃ | 2.1 | 120.4 | -7.2 |
Q. What computational methods resolve discrepancies in experimental vs. predicted binding affinities?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using PDE4B crystal structures (PDB: 3G58). Refine poses with MM-GBSA scoring .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to validate SAR trends .
Q. How to address contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and LogD (octanol-water) to identify metabolic liabilities .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- Toxicogenomics : RNA-seq on liver/kidney tissues to detect off-target effects in animal models .
Q. What strategies validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
